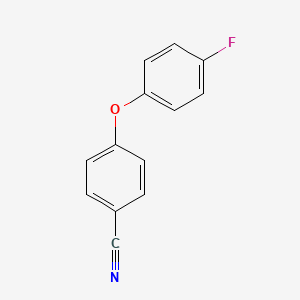

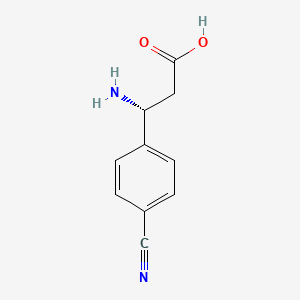

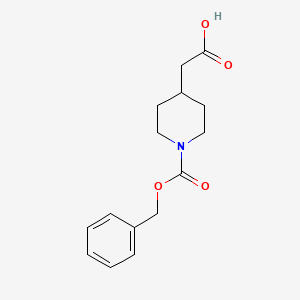

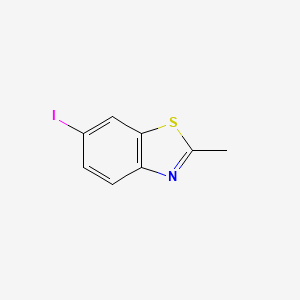

6-Iodo-2-methyl-1,3-benzothiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 6-iodo-2-methyl-1,3-benzothiazole, often involves the reaction of anilines with carbon disulfide in the presence of iodine and oxidative conditions. A notable approach includes the copper-catalyzed double C-S bond formation from N-benzyl-2-iodoaniline and potassium sulfide, highlighting a method for introducing the thiazole core alongside the iodine substituent (Zhang et al., 2014). Additionally, molecular iodine has been utilized for the divergent synthesis of benzothiazoles through oxidative cyclization processes, indicating the versatility of iodine in these syntheses (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those similar to 6-iodo-2-methyl-1,3-benzothiazole, has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, angles, and the impact of substitutions like iodine on the overall geometry. For instance, the crystal structures of disubstituted 1,3-benzothiazoles exhibit patterns of hydrogen and halogen bonding, alongside π–π aromatic interactions, providing insights into the molecular interactions and stability of these compounds (Čičak et al., 2010).

Chemical Reactions and Properties

Benzothiazoles, including 6-iodo-2-methyl-1,3-benzothiazole, can participate in various chemical reactions due to the reactive sites provided by the nitrogen, sulfur, and iodine atoms. These compounds have been used in reactions involving palladium/copper-mediated Sonogashira coupling, showcasing their utility in forming C-C bonds and introducing new functional groups (Kamali, Habibi, & Nasrollahzadeh, 2009). The presence of iodine significantly enhances the reactivity, making them suitable for cross-coupling reactions.

Aplicaciones Científicas De Investigación

Antitumor Applications

- Antitumor Agent Development : 6-Iodo-2-methyl-1,3-benzothiazole derivatives show promise in antitumor applications. One study discusses the development of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, effective against various human cancer cell lines like breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001).

Photodynamic Therapy

- Photosensitizers for Photodynamic Therapy (PDT) : Iodinated squarylium cyanine dyes derived from 6-iodo-1,3-benzothiazole have been synthesized as potential photosensitizers for PDT. These compounds show effective generation of singlet oxygen, a crucial aspect in photodynamic therapy (Santos et al., 2005).

Neuroimaging in Alzheimer’s Disease

- Amyloid Imaging Agents in Alzheimer’s : Benzothiazole derivatives, including those using iodine, have been developed for imaging amyloid plaques in Alzheimer’s disease. These compounds can be used with PET or SPECT imaging, aiding in the in vivo detection and quantitation of amyloid deposits in the brain (Wang et al., 2007).

Other Applications

- Antibacterial and Entomological Activities : Certain benzothiazole derivatives containing benzimidazole and imidazoline moieties show significant antibacterial and entomological activities (Chaudhary et al., 2011).

- Antimicrobial Screening : 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been studied for their antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).

- Molecular Interactions and Crystal Structures : The crystal structures of certain 6,7-disubstituted 1,3-benzothiazole derivatives, including 6-iodo variants, have been studied to understand their molecular interactions, including hydrogen and halogen bonding patterns (Čičak et al., 2010).

- Corrosion Inhibition : Derivatives like 2-hydrazino-6-methyl-benzothiazole are effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the utility of benzothiazole compounds in material science (Ajmal, Mideen, & Quraishi, 1994).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXGKAZJAUWMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-2-methyl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.